![molecular formula C22H12Cl4N2O4 B1680235 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene CAS No. 1618672-71-1](/img/structure/B1680235.png)
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene
Übersicht
Beschreibung
1,5-Bis[(E)-2-(3,4-dichlorophenyl)vinyl]-2,4-dinitrobenzene, also known as NSC 636819, is a chemical compound with the molecular formula C22H12Cl4N2O4 . It is also referred to by other synonyms such as 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=C(C=C1C=CC2=CC(=C(C=C2N+[O-])N+[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl O=N(=O)C1C=C(C(=CC=1/C=C/C1C=C(Cl)C(Cl)=CC=1)C=CC1C=C(Cl)C(Cl)=CC=1)N(=O)=O .
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Molecular Interactions
The crystal packing of certain compounds, including 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, is primarily determined by weak interactions such as −OCH3−π interactions. These interactions are influenced by the structure and length of the side chains and their accommodation in the lattice, as demonstrated by studies on substituted 1,4-bis(α-styryl)benzenes (Velde et al., 2004).
A comprehensive analysis of methoxy-substituted distyrylbenzenes, closely related to 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, reveals a complex network of CH···n(O) hydrogen bonds and −OCH3−π interactions in their crystal structures. This intricate network is a result of the interplay between different types of weak hydrogen bonds, highlighting the delicate balance in molecular arrangements and interactions in these compounds (Velde et al., 2006).
Synthesis and Spectral Characterization
The synthesis of 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene involves complex reactions and intermediates. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with specific bis(phosphonic acid) leads to a compound with an intricate crystal structure, involving coordination with sodium counter cations and involvement in hydrogen bonds, indicative of the complex synthetic routes and structural properties these compounds can exhibit (Reiss et al., 2018).
Detailed synthesis and optical properties of related compounds, such as poly(p-phenylenevinylene)s bearing tetraphenylthiophene or dibenzothiophene moieties, have been explored. These studies offer insights into the reaction processes, photoluminescence properties, and the electrical properties of the resulting compounds, shedding light on the potential applications of such molecular structures in various fields (Mikroyannidis et al., 2004).
Molecular Engineering and Applications
- Research into the electrochemistry and spectroelectrochemistry of novelselenophene-based monomers, closely related to 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, has been conducted. These studies involve the synthesis, spectral analysis, and examination of the electrochemical properties and polymerization of such compounds. This research provides valuable insights into the potential applications of these materials in various electronic devices and systems (Data et al., 2012).
- Investigations into the synthesis, structures, two-photon absorption cross-sections, and computed second hyperpolarisabilities of quadrupolar A–π–A systems containing E-dimesitylborylethenyl acceptors offer a deeper understanding of the electronic properties and potential applications of these materials in optical and electronic devices. These studies explore the relationship between molecular structure and electronic properties, paving the way for the design of more efficient and functional materials (Entwistle et al., 2009).
Eigenschaften
IUPAC Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPXBXVBQSBDG-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)
![3-oxo-1,1-di(phenyl)-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[4,3-c]pyrazine-7-carboxamide](/img/structure/B1680155.png)
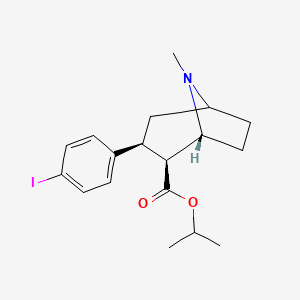
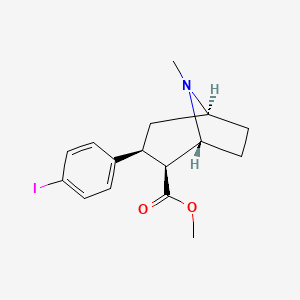
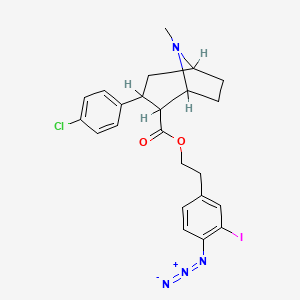
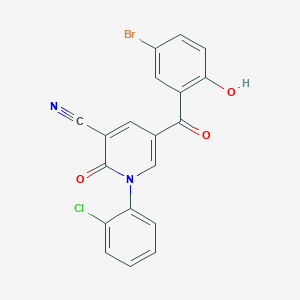
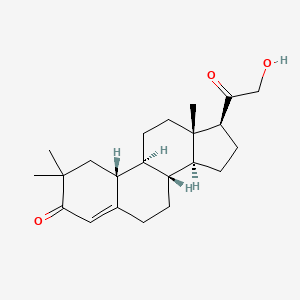
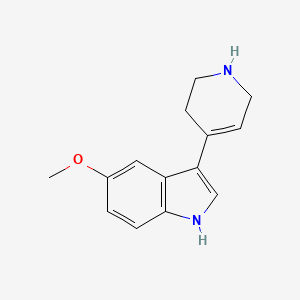
![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680169.png)
![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)
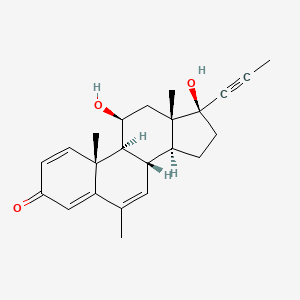
![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)
